

# Lanthanum-140 as an Imaging Surrogate for Actinium-225: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The development of targeted alpha therapies (TAT) using Actinium-225 ( $^{225}\text{Ac}$ ) has shown immense promise in oncology. However, the absence of clean, high-energy gamma emissions in the  $^{225}\text{Ac}$  decay chain presents significant challenges for standard SPECT or PET imaging, hindering clinical dosimetry and the assessment of radiopharmaceutical biodistribution. To overcome this, chemically similar radionuclides that possess more favorable imaging characteristics are explored as surrogates. This guide provides a comprehensive comparison of **Lanthanum-140** ( $^{140}\text{La}$ ) as a potential imaging surrogate for  $^{225}\text{Ac}$ , supported by experimental data and detailed protocols.

## The Rationale for Lanthanum as a Surrogate for Actinium

The suitability of lanthanide ions as surrogates for actinide ions is well-established in radiochemistry. Lanthanum ( $\text{La}^{3+}$ ), in particular, has been identified as a suitable nonradioactive surrogate for Actinium ( $\text{Ac}^{3+}$ ) due to their similar chemical properties.<sup>[1]</sup> This similarity is rooted in their comparable ionic radii and identical +3 oxidation state, leading to analogous coordination chemistry with common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).<sup>[2]</sup> Consequently, it is hypothesized that the *in vivo* biodistribution of a  $^{140}\text{La}$ -labeled targeting molecule will closely mimic that of its  $^{225}\text{Ac}$ -labeled counterpart.

## Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of  $^{140}\text{La}$  and  $^{225}\text{Ac}$  is essential for understanding their potential as a theranostic pair.

| Property                        | Lanthanum-140 ( $^{140}\text{La}$ )    | Actinium-225 ( $^{225}\text{Ac}$ )                           |
|---------------------------------|----------------------------------------|--------------------------------------------------------------|
| Half-life                       | 1.6781 days                            | 9.92 days                                                    |
| Decay Mode                      | Beta ( $\beta^-$ ), Gamma ( $\gamma$ ) | Alpha ( $\alpha$ )                                           |
| Principal Gamma Emissions (keV) | 328.8, 487.0, 815.8, 1596.2            | 218 (from $^{221}\text{Fr}$ ), 440 (from $^{213}\text{Bi}$ ) |
| Ionic Radius (6-coordinate)     | $\sim 1.03 \text{ \AA}$                | $\sim 1.12 \text{ \AA}$                                      |
| Common Oxidation State          | +3                                     | +3                                                           |

## Comparative Performance Data

While direct head-to-head biodistribution studies for  $^{140}\text{La}$ - and  $^{225}\text{Ac}$ -labeled compounds are not extensively reported, data from studies using other lanthanum isotopes as  $^{225}\text{Ac}$  surrogates, along with in vitro stability data for  $^{140}\text{La}$  complexes, provide strong evidence for its suitability.

## In Vitro Stability

The stability of the radiometal-chelate complex is critical to prevent the release of the free radionuclide *in vivo*, which could lead to off-target toxicity. Studies have shown that DOTA complexes of both lanthanides and actinides exhibit high stability. Notably, the in vitro stability of DOTA compounds with  $^{140}\text{La}$  has been reported to be high, with the complexes remaining stable for several days after incubation in human or complete mouse serum.<sup>[1]</sup> This is comparable to the stability observed for  $^{225}\text{Ac}$ -DOTA complexes under similar conditions.

## In Vivo Biodistribution

Comparative biodistribution studies using other lanthanum isotopes, such as  $^{132}\text{La}$ , have demonstrated a similar *in vivo* distribution to their  $^{225}\text{Ac}$ -labeled counterparts. For instance, a study comparing  $^{132}\text{La-NM600}$  and  $^{225}\text{Ac-NM600}$  revealed a similar biodistribution for the two radiotracers, suggesting that radiolanthanum is a suitable imaging surrogate to probe the in

vivo behavior of  $^{225}\text{Ac}$  radiotherapeutics.[\[1\]](#) Given the chemical similarities among lanthanide isotopes, it is reasonable to expect that  $^{140}\text{La}$ -labeled compounds would exhibit a biodistribution profile that is highly predictive of the corresponding  $^{225}\text{Ac}$  agent.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experimental procedures.

### Radiolabeling of DOTA-conjugated Peptides/Antibodies with $^{225}\text{Ac}$

This protocol is adapted from established one-step labeling methods.[\[1\]](#)

#### Materials:

- $^{225}\text{Ac}$ -nitrate in 0.2 M HCl
- DOTA-conjugated peptide or antibody
- 2 M Tetramethyl ammonium acetate (TMAA) buffer
- 150 g/L L-ascorbic acid
- Nunc vials (1.0 mL)
- Dose calibrator
- pH paper (range 5.0-9.0)

#### Procedure:

- Add a known activity of  $^{225}\text{Ac}$ -nitrate (e.g., 3.7 MBq) to a 1.0 mL Nunc vial and accurately measure the activity using a dose calibrator.
- To the vial, add 25  $\mu\text{L}$  of 2 M TMAA buffer.
- Add 10  $\mu\text{L}$  of 150 g/L L-ascorbic acid to prevent oxidation.

- Add the DOTA-conjugated peptide or antibody (e.g., 100 µg).
- Gently mix the solution.
- Measure the pH of the reaction mixture by spotting 1 µL onto pH paper. The target pH is typically around 5.8.
- Incubate the reaction at 37°C for 60-90 minutes.
- Determine the radiochemical purity using methods such as ITLC (instant thin-layer chromatography) or radio-HPLC.

## Radiolabeling of DOTA-conjugated Peptides/Antibodies with $^{140}\text{La}$

This protocol is a general procedure for labeling with trivalent radiometals and can be optimized for  $^{140}\text{La}$ .

### Materials:

- $^{140}\text{LaCl}_3$  in dilute HCl
- DOTA-conjugated peptide or antibody
- 0.5 M Ammonium acetate buffer (pH 5.5)
- Metal-free water
- Heating block

### Procedure:

- In a sterile vial, combine the DOTA-conjugated peptide/antibody with an appropriate volume of 0.5 M ammonium acetate buffer.
- Add the  $^{140}\text{LaCl}_3$  solution to the vial.
- Adjust the pH to 5.5 if necessary.

- Incubate the reaction mixture at 80-95°C for 15-30 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control to determine radiochemical purity using radio-TLC or radio-HPLC.

## In Vitro Serum Stability Assay

### Materials:

- Radiolabeled compound (<sup>140</sup>La- or <sup>225</sup>Ac-labeled)
- Fresh human or mouse serum
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- ITLC or radio-HPLC system

### Procedure:

- Add a small volume of the radiolabeled compound to a vial containing either human/mouse serum or PBS (as a control).
- Incubate the mixture at 37°C.
- At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
- Analyze the aliquot using ITLC or radio-HPLC to determine the percentage of the intact radiolabeled compound.

## Animal Biodistribution Study

### Materials:

- Tumor-bearing mice (if applicable)
- Radiolabeled compound

- Syringes for injection
- Gamma counter
- Anesthesia

**Procedure:**

- Inject a known quantity of the radiolabeled compound intravenously into the tail vein of the mice.
- At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of mice.
- Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, spleen, bone, muscle).
- Weigh each organ and measure the radioactivity using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

## Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jnm.snmjournals.org](https://jnm.snmjournals.org) [jnm.snmjournals.org]
- 2. Theranostic Imaging Surrogates for Targeted Alpha Therapy: Progress in Production, Purification, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lanthanum-140 as an Imaging Surrogate for Actinium-225: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220453#lanthanum-140-as-a-surrogate-for-actinium-225-in-imaging-studies>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)